molecular formula C30H34N2O3 B10835548 methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate

methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate

Cat. No.: B10835548
M. Wt: 470.6 g/mol
InChI Key: CROILKLCCCWJNU-XDHOZWIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods: Industrial production of PMID29649907-Compound-32 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: PMID29649907-Compound-32 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

The mechanism of action of PMID29649907-Compound-32 involves the inhibition of Rho kinase 2 (ROCK2). This inhibition affects various cellular processes, including cytoskeletal organization, cell migration, and proliferation. The compound binds to the active site of ROCK2, preventing its interaction with substrates and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: PMID29649907-Compound-32 is unique due to its high specificity and potency as a Rho kinase 2 inhibitor. Its distinct chemical structure and binding affinity make it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate

InChI

InChI=1S/C30H34N2O3/c1-30(2,3)29(34)32(27-9-7-8-22(20-27)12-19-28(33)35-6)21-23-10-13-24(14-11-23)25-15-17-26(18-16-25)31(4)5/h7-20H,21H2,1-6H3/b19-12+

InChI Key

CROILKLCCCWJNU-XDHOZWIPSA-N

Isomeric SMILES

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)C3=CC=CC(=C3)/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)C3=CC=CC(=C3)C=CC(=O)OC

Origin of Product

United States

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